Fmoc-Val-Cit-PAB-Duocarmycin TM is a specialized compound utilized in the development of antibody-drug conjugates (ADCs). It combines a cleavable peptide linker, Fmoc-Val-Cit-PAB, with a potent cytotoxic agent, Duocarmycin, which is known for its ability to interfere with DNA replication. The integration of these components aims to enhance the therapeutic efficacy of cancer treatments by selectively delivering cytotoxic agents to tumor cells while minimizing systemic toxicity.
This compound is classified as a drug-linker conjugate, specifically designed for use in ADCs. It leverages the properties of the Val-Cit dipeptide, which is recognized for its stability in circulation and selective cleavage in the tumor microenvironment due to protease activity. The Duocarmycin component is derived from natural products and has been modified for improved potency and selectivity.
The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin involves several key steps:
The entire process emphasizes high yield, reproducibility, and avoidance of unwanted diastereomeric mixtures, making it suitable for large-scale production.
The molecular structure of Fmoc-Val-Cit-PAB-Duocarmycin TM features:
The molecular formula can be represented as for the complete conjugate, indicating a complex structure with significant potential for biological activity .
The primary chemical reactions involved in synthesizing Fmoc-Val-Cit-PAB-Duocarmycin include:
These reactions are meticulously optimized to ensure high yields and purity while minimizing side reactions or degradation products .
The mechanism of action for Fmoc-Val-Cit-PAB-Duocarmycin TM revolves around its ability to selectively deliver Duocarmycin to cancer cells:
This targeted delivery system enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .
Key physical and chemical properties of Fmoc-Val-Cit-PAB-Duocarmycin TM include:
Fmoc-Val-Cit-PAB-Duocarmycin TM has significant applications in:
This compound represents a crucial advancement in targeted cancer therapy, illustrating how chemical synthesis can be harnessed to improve patient outcomes through precision medicine approaches.
The development of Antibody-Drug Conjugates represents a paradigm shift in oncology therapeutics, combining the precision of monoclonal antibodies with the potency of cytotoxic agents. Early Antibody-Drug Conjugate generations faced significant challenges due to heterogeneous conjugation, linker instability, and suboptimal payloads, leading to systemic toxicity and limited efficacy [5] [6]. Modern Antibody-Drug Conjugate design has evolved through three critical advancements:
Linker Technology Innovations: Traditional non-cleavable linkers have been superseded by enzyme-cleavable systems such as Valine-Citrulline-Para-Aminobenzylcarbamoyl, which leverages tumor-specific proteases (e.g., cathepsin B) for selective payload release. This evolution is exemplified by Debiopharm’s Multilink™ platform, enabling high Drug-to-Antibody Ratio (~8) while maintaining plasma stability and rapid intracellular payload liberation [5] [6].
Payload Enhancements: Duocarmycin-class compounds emerged as superior payloads due to their sub-nanomolar cytotoxicity and DNA minor groove alkylation mechanism, overcoming resistance common with microtubule-targeting agents [2] [4].
Conjugation Precision: Site-specific conjugation technologies like Debiopharm’s AbYlink™ enable regio-selective attachment at conserved antibody regions, ensuring homogeneous Drug-to-Antibody Ratio and preserved antigen binding [5] [6].
Table 1: Evolution of Antibody-Drug Conjugate Linker-Payload Technologies
| Generation | Linker Type | Payload | Key Advancements | Limitations |
|---|---|---|---|---|
| First | Hydrazone | Calicheamicin | Acid-labile cleavage | Systemic payload release |
| Second | Non-cleavable (e.g., Thioether) | Maytansinoid | Improved stability | Limited bystander effect |
| Third | Enzyme-cleavable (e.g., Valine-Citrulline-Para-Aminobenzylcarbamoyl) | Duocarmycin/Duocarmycin HydroxyBenzamide Azaindole | Tumor-specific activation; DNA alkylation | Cathepsin B heterogeneity |
Recent preclinical research demonstrates that third-generation linkers like Valine-Citrulline-Para-Aminobenzylcarbamoyl enhance tumor penetration and reduce hepatic clearance compared to earlier analogs. In xenograft models, Antibody-Drug Conjugates incorporating Valine-Citrulline-Para-Aminobenzylcarbamoyl achieved 80–95% tumor growth inhibition at 1 milligram per kilogram doses, underscoring their potency [4] [6]. Furthermore, polyethylene glycol-integrated variants (e.g., MC-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Polyethylene Glycol2-Duocarmycin Dimethylaminoethyl) improve solubility and plasma half-life (>72 hours), addressing key pharmacokinetic challenges [2].
Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM (molecular formula: C₅₈H₆₀ClN₇O₁₀; molecular weight: 1050.59 grams per mole) is a rationally designed linker-payload conjugate optimized for Antibody-Drug Conjugate synthesis [1] [4]. Its tripartite architecture confers distinct functional advantages:
Fluorenylmethoxycarbonyl Group: This N-terminal protecting group enables controlled deprotection under mild base conditions (e.g., piperidine), facilitating sequential conjugation to antibodies via cysteine or lysine residues. The Fluorenylmethoxycarbonyl moiety ensures synthetic stability during manufacturing while preventing premature payload release [1] [8].
Valine-Citrulline-Para-Aminobenzylcarbamoyl Linker:
Table 2: Structural Components and Functional Roles of Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM
| Component | Chemical Structure | Function | Biological Mechanism |
|---|---|---|---|
| Fluorenylmethoxycarbonyl | C₂₄H₁₉O₂ | Synthetic handle | Antibody conjugation control; Prevents premature hydrolysis |
| Valine-Citrulline | C₁₁H₂₁N₃O₄ | Protease substrate | Cathepsin B cleavage at Citrulline-Para-Aminobenzylcarbamoyl bond |
| Para-Aminobenzylcarbamoyl | C₇H₇N₂O | Self-immolative spacer | Post-cleavage 1,6-elimination to release Duocarmycin TM |
| Duocarmycin TM | C₂₅H₂₆ClN₃O₈ | Cytotoxic payload | DNA minor groove alkylation; IC₅₀ < 0.1 nanomolar |
Research findings highlight Fluorenylmethoxycarbonyl-Valine-Citrulline-Para-Aminobenzylcarbamoyl-Duocarmycin TM’s functional efficacy:
Future developments focus on linker-payload optimization, including next-generation Duocarmycin analogs with reduced off-target alkylation and Valine-Citrulline-Para-Aminobenzylcarbamoyl variants incorporating polyethylene glycol spacers to enhance tumor penetration [4] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6